molecular formula C6H3ClFNO B1316859 2-Fluoro-isonicotinoyl chloride CAS No. 65352-95-6

2-Fluoro-isonicotinoyl chloride

Cat. No. B1316859
Key on ui cas rn: 65352-95-6
M. Wt: 159.54 g/mol
InChI Key: BWRHCKQYCOWAAV-UHFFFAOYSA-N
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Patent
US05583148

Procedure details

A mixture of the above 2-fluoropyridine-4-carboxylic acid (10 g) and thionyl chloride (70 mL) was heated at reflux for 25 hours. The excess thionyl chloride was removed by distillation at atmospheric pressure and the residue was distilled giving 9.51 grams of 2-fluoropyridine-4-carbonyl chloride having a boiling point of 88° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.S(Cl)([Cl:13])=O>>[F:1][C:2]1[CH:7]=[C:6]([C:8]([Cl:13])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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